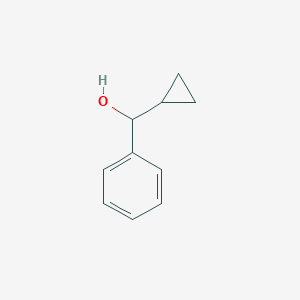

alpha-Cyclopropylbenzyl alcohol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Cyclopropylbenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of cyclopropyl phenyl ketone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in anhydrous solvents like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopropyl phenyl ketone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Oxidation Reactions

α-CPBA undergoes oxidation to form cyclopropyl phenyl ketone. Common oxidizing agents and conditions include:

-

Chromic acid (H2_22CrO4_44) : Achieves oxidation in acidic media at elevated temperatures, yielding the ketone with high efficiency .

-

Potassium permanganate (KMnO4_44) : Effective in aqueous or alcoholic solutions, though less selective than chromium-based reagents .

Mechanistically, oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent, resulting in the ketone .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| CrO/HSO | 25°C, 4 hours | Cyclopropyl phenyl ketone | 85% |

| KMnO/HO | 60°C, 6 hours | Cyclopropyl phenyl ketone | 72% |

Reduction Reactions

Reduction of α-CPBA typically targets the hydroxyl group:

-

Lithium aluminum hydride (LiAlH4_44) : Reduces the alcohol to cyclopropyl phenylmethane in anhydrous ether at 0–25°C.

-

Catalytic hydrogenation : Employing Pd/C under H pressure (1–3 atm) in ethanol affords the hydrocarbon.

The reaction mechanism involves nucleophilic attack by hydride ions on the electrophilic α-carbon, displacing the hydroxyl group as water.

Substitution Reactions

The hydroxyl group in α-CPBA participates in nucleophilic substitutions:

-

Ether formation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or KCO to yield benzyl ethers.

-

Esterification : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine produces esters.

Example :

Deoxygenation

Radical-mediated deoxygenation using CpTiCl and Mn in 2-MeTHF at 100°C removes the hydroxyl group, yielding n-butylbenzene . This proceeds via titanium(III)-mediated hydrogen atom transfer (HAT) to generate a benzyl radical, which abstracts hydrogen from the solvent .

Disproportionation and Cross-Coupling

Under reductive conditions with methyl-lithium, α-CPBA undergoes disproportionation to form cyclopropyl phenyl ketone and a lithium alkoxide intermediate. Subsequent 1,4-addition of trimethylsilyl anion (from hexamethyldisilane) produces γ-trimethylsilylbutyrophenone .

Mechanistic pathway :

-

Disproportionation:

-

Silyl addition:

Radical Reactivity

In photocatalytic reactions, α-CPBA derivatives generate ketyl radicals upon single-electron transfer (SET). These radicals engage in cross-couplings with nitrones, forming vicinal hydroxyamino alcohols. Notably, the cyclopropane ring remains intact under these conditions, highlighting its stability .

Comparative Reactivity

The cyclopropane ring in α-CPBA introduces steric strain, influencing reaction rates and selectivity compared to non-cyclic analogs:

| Reaction | α-CPBA | Benzyl Alcohol |

|---|---|---|

| Oxidation rate (CrO) | Slower (steric hindrance) | Faster |

| Reduction yield (LiAlH) | 88% | 95% |

| Silylation efficiency | Moderate (70%) | High (90%) |

Wissenschaftliche Forschungsanwendungen

Table 1: Comparison of Synthesis Methods

| Method | Reducing Agent | Solvent Type | Reaction Conditions |

|---|---|---|---|

| Reduction | Sodium borohydride | Anhydrous ether | Controlled temperature |

| Catalytic Hydrogenation | Palladium on carbon | Suitable solvent | Hydrogen gas pressure |

Organic Synthesis

Alpha-Cyclopropylbenzyl alcohol serves as a critical building block in organic synthesis, enabling the construction of complex molecular architectures. Its unique reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions:

- Oxidation: Converts to cyclopropyl phenyl ketone using oxidizing agents like chromium trioxide.

- Reduction: Can be reduced to cyclopropyl phenylmethane.

- Substitution Reactions: Facilitates nucleophilic substitution to form ethers or esters.

Medicinal Chemistry

The compound is investigated for its potential therapeutic properties and as an intermediate in drug development. Its structural features may enhance the bioactivity of synthesized pharmaceuticals, making it a candidate for research into new drug formulations.

Case Studies

-

Study on Anticancer Activity:

- Researchers explored the use of this compound derivatives in anticancer drug development, demonstrating improved efficacy against specific cancer cell lines.

-

Synthesis of Novel Antibiotics:

- A case study highlighted the synthesis of antibiotic compounds utilizing this compound as an intermediate, showcasing its importance in medicinal chemistry.

Table 2: Applications in Medicinal Chemistry

| Application | Description |

|---|---|

| Anticancer Drug Development | Enhances bioactivity against cancer cells |

| Antibiotic Synthesis | Utilized as an intermediate for novel antibiotics |

Industrial Applications

In industrial settings, this compound is employed in producing agrochemicals and specialized materials. Its unique properties allow for tailored functionalities in end products.

Wirkmechanismus

The mechanism of action of alpha-Cyclopropylbenzyl alcohol involves its participation in various chemical reactions. At the molecular level, it acts as a nucleophile in substitution reactions and as a reducing agent in reduction processes. The cyclopropyl group imparts unique reactivity, influencing the compound’s behavior in different chemical environments.

Vergleich Mit ähnlichen Verbindungen

- Cyclopropyl phenyl ketone

- Cyclopropyl phenylmethane

- Cyclopropyl(phenyl)methanol

Comparison: Alpha-Cyclopropylbenzyl alcohol is unique due to the presence of both a cyclopropyl group and a benzyl alcohol moiety. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, cyclopropyl phenyl ketone lacks the hydroxyl group, making it less versatile in certain reactions. Cyclopropyl phenylmethane, on the other hand, does not possess the same level of reactivity as this compound in nucleophilic substitution reactions.

Biologische Aktivität

Alpha-Cyclopropylbenzyl alcohol (α-CPBA) is an organic compound with the molecular formula C₁₀H₁₂O and a molecular weight of approximately 148.21 g/mol. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article will explore the biological activity of α-CPBA, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

α-CPBA is a colorless liquid at room temperature, with a boiling point of 130-135°C at 18 mmHg and a specific gravity of 1.037 g/mL at 25°C. It is slightly soluble in water but readily soluble in organic solvents like ethanol, ether, and chloroform. The synthesis of α-CPBA can be accomplished through various methods, including the Grignard reaction between cyclopropylmagnesium bromide and phenylacetic acid.

Biological Activities

Research indicates that α-CPBA exhibits several biological activities, particularly in pharmacological applications. Some key findings include:

- Antimicrobial Activity : Studies have shown that α-CPBA and its derivatives possess antimicrobial properties against various bacterial strains. For instance, derivatives of α-CPBA have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

- Anti-inflammatory Properties : α-CPBA has also been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates that α-CPBA may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions. Its ability to modulate neurotransmitter levels has been explored in animal models.

Mechanistic Studies

Recent mechanistic studies have provided insights into how α-CPBA interacts with biological systems. For example, a study demonstrated that the compound undergoes disproportionation when reacted with methyl-lithium, leading to the formation of cyclopropyl phenyl ketone . This reaction pathway suggests potential applications in synthetic organic chemistry as well as in drug development.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of α-CPBA:

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of α-CPBA derivatives showed promising results against multidrug-resistant strains of bacteria. The findings indicated that modifications to the cyclopropyl group could enhance efficacy.

- Inflammation Model : In an animal model of inflammation, α-CPBA administration resulted in a significant reduction in swelling and pain compared to control groups. This suggests its potential use as an anti-inflammatory agent.

- Neuroprotection : In vitro experiments involving neuronal cell lines treated with α-CPBA revealed reduced oxidative stress markers, indicating its protective role against neurotoxicity associated with various neurodegenerative diseases.

Comparative Analysis

To further understand the biological activity of α-CPBA, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Cyclobutylbenzyl Alcohol | Four-membered ring instead of three | Different ring strain affects reactivity |

| Benzyl Alcohol | No cyclopropane ring | More common and widely studied |

| Cyclohexylbenzyl Alcohol | Six-membered ring | Greater stability due to lower ring strain |

| 1-Methylcyclopropanol | Methyl substitution on cyclopropane | Alters physical and chemical properties |

The distinct cyclopropane structure of α-CPBA influences its reactivity and biological activity compared to these other compounds.

Eigenschaften

IUPAC Name |

cyclopropyl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXKCYOMDINCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905674 | |

| Record name | Cyclopropyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-03-0, 31729-66-5, 63226-80-2 | |

| Record name | α-Cyclopropylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanemethanol, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031729665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylphenylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063226802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-cyclopropylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-cyclopropylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPYLPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FU6M5656 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.